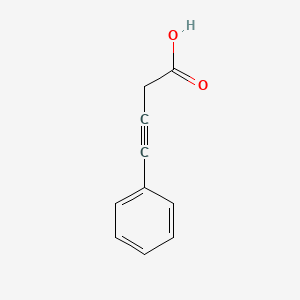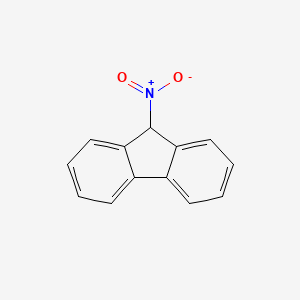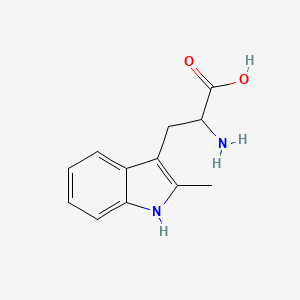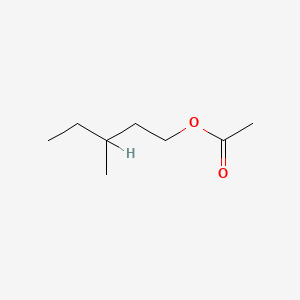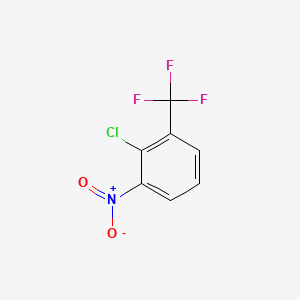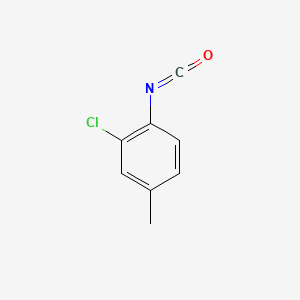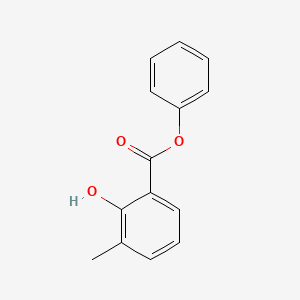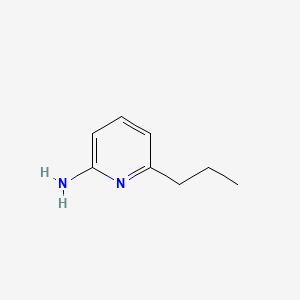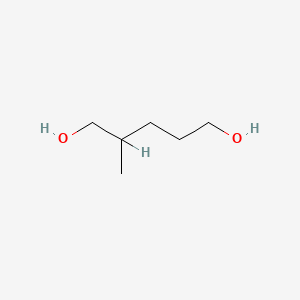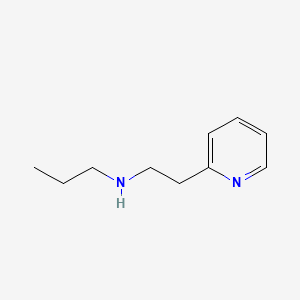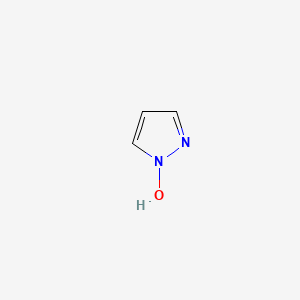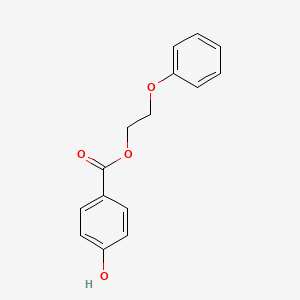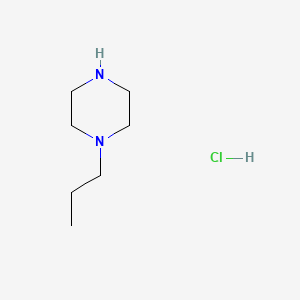![molecular formula C6H7N3O4 B1364209 [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid CAS No. 797806-70-3](/img/structure/B1364209.png)
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol . This compound is characterized by the presence of a furazan ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also contains a carboxyl group and an amino group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of “[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen
Biochemical Pathways
The specific biochemical pathways affected by “this compound” are currently unknown. activities . This suggests that the compound may affect pathways related to these biological activities.
Pharmacokinetics
The compound’s impact on bioavailability is also currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid typically involves the reaction of 4-methyl-furazan-3-carboxylic acid with amino acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The furazan ring can be oxidized to form furazan-3,4-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form 4-methyl-furazan-3-carboxamide.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Furazan-3,4-dicarboxylic acid derivatives.
Reduction: 4-Methyl-furazan-3-carboxamide.
Substitution: Various substituted amides and esters.
Scientific Research Applications
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid can be compared with other similar compounds, such as:
4-Aminofurazan-3-carboxylic acid amidrazone: Known for its use in desensitizing energetic materials.
4-R-furazan-3-carboxylic acid amidrazones: Used in the synthesis of thermally stable polymers and photo materials.
3,4-Dicyanofurazan: A substrate for the design and synthesis of symmetrical energetic structures.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazole-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-5(9-13-8-3)6(12)7-2-4(10)11/h2H2,1H3,(H,7,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMNUWENSCPHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389514 |
Source


|
| Record name | N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797806-70-3 |
Source


|
| Record name | N-(4-Methyl-1,2,5-oxadiazole-3-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
